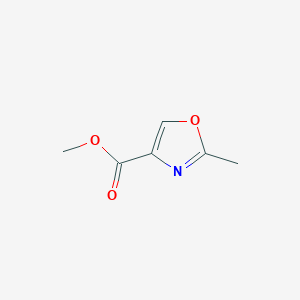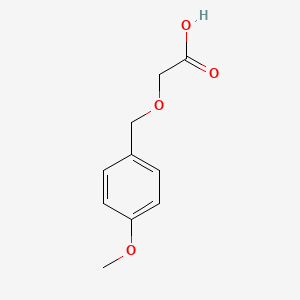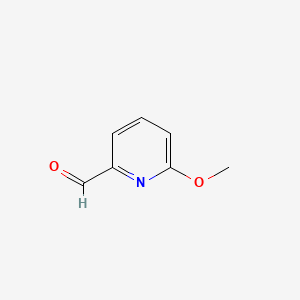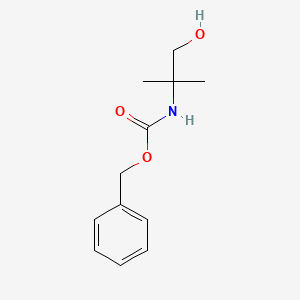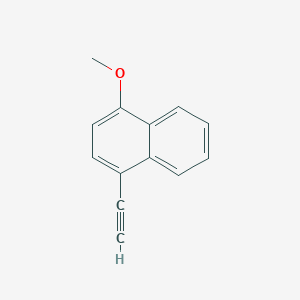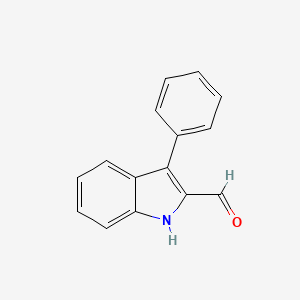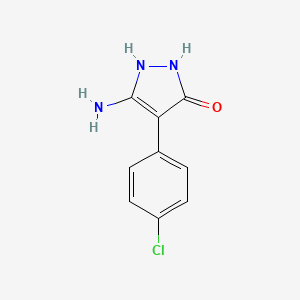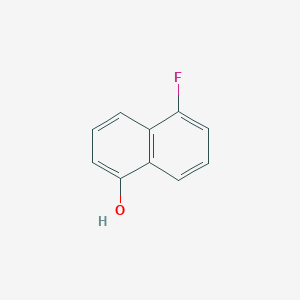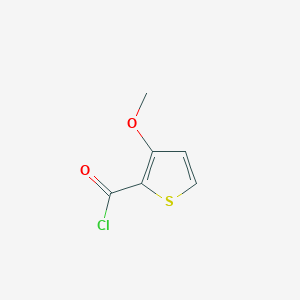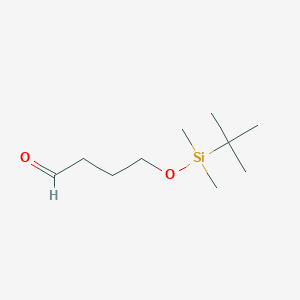
4-(Tert-butyldimethylsilyloxy)butanal
Overview
Description
4-(Tert-butyldimethylsilyloxy)butanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl-protected aldehyde, commonly used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability against various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilyloxy)butanal typically involves the following steps:
Protection of 4-hydroxybutanal: The hydroxyl group of 4-hydroxybutanal is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBS protecting group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or Swern oxidation reagents (oxalyl chloride and DMSO).
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or fluoride ions (e.g., tetrabutylammonium fluoride).
Major Products Formed
Oxidation: 4-(tert-butyldimethylsilyloxy)butanoic acid.
Reduction: 4-(tert-butyldimethylsilyloxy)butanol.
Deprotection: 4-hydroxybutanal.
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)butanal is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Protecting Group Chemistry: The TBS group is commonly used to protect hydroxyl groups during multi-step synthesis.
Biological Studies: It is used in the synthesis of bioactive compounds and probes for studying biological pathways.
Material Science: The compound is used in the preparation of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tert-butyldimethylsilyloxy)butanal primarily involves its role as a protected aldehyde. The TBS group provides steric hindrance, protecting the aldehyde from unwanted reactions. Upon deprotection, the aldehyde can participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
4-(Tert-butyldimethylsilyloxy)butanal can be compared with other silyl-protected aldehydes and alcohols:
4-(Tert-butyldimethylsilyloxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.
(Tert-butyldimethylsilyloxy)acetaldehyde: A shorter chain aldehyde with a similar protecting group.
4-(Tert-butyldimethylsilyloxy)benzaldehyde: An aromatic aldehyde with a TBS protecting group.
The uniqueness of this compound lies in its specific structure, which combines the stability of the TBS group with the reactivity of an aldehyde, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHGFFVYNCRCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447234 | |
| Record name | 4-(tert-butyldimethylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87184-81-4 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87184-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(tert-butyldimethylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]butanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

